molecular formula C15H19ClO3Si B145448 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 129119-77-3

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B145448
CAS No.: 129119-77-3
M. Wt: 310.85 g/mol
InChI Key: KYVMSLGJGOLZRF-UHFFFAOYSA-N
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Description

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one is a coumarin derivative featuring a chlorodimethylsilyl-functionalized propoxy chain at the 7-position and a methyl group at the 4-position of the chromen-2-one core. This compound is synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-chromen-2-one reacts with 1-bromo-3-chloropropane derivatives in the presence of a base (e.g., anhydrous potassium carbonate) . The chlorodimethylsilyl group introduces hydrophobicity and silicon-based reactivity, making it distinct from conventional halogenated or alkyl-substituted coumarins. Its molecular formula is C₁₆H₂₀ClO₃Si, with a molecular weight of 332.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylcoumarin and 3-chloropropyltrimethylsilane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-methylcoumarin is reacted with 3-chloropropyltrimethylsilane under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The chromenone core can undergo oxidation to form different derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of silyl ethers or other substituted derivatives.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of dihydrochromenone derivatives.

Scientific Research Applications

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its coumarin core.

    Industry: Utilized in the formulation of adhesives, coatings, and paints due to its surfactant properties.

Mechanism of Action

The mechanism of action of 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the coumarin core.

    Pathways: The compound can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Propoxy Chain

Halogenated Propoxy Derivatives

Compound Name Substituent Yield Melting Point (°C) Key Spectral Data (¹H NMR) Reference
7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one -O-(CH₂)₃-Cl 60% 60–65 δ 2.16–2.21 (m, 2H), 3.78 (t, 2H, J = 6.50 Hz)
7-(3-Iodopropoxy)-4-phenyl-2H-chromen-2-one -O-(CH₂)₃-I (with 4-phenyl) 81%* N/A δ 4.15 (t, 2H, J = 5.50 Hz), 6.16 (s, 1H)
Target Compound -O-(CH₂)₃-Si(CH₃)₂Cl N/A N/A Data not explicitly reported; inferred from precursors

Notes:

  • The target compound’s chlorodimethylsilyl group enhances steric bulk and silicon-mediated reactivity compared to simple halogenated analogues.
  • Iodinated derivatives (e.g., ) show higher yields (81%) but require harsher conditions (e.g., 90°C reflux).

Nitrogen-Containing Propoxy Derivatives

Compound Name Substituent Yield Melting Point (°C) Biological Activity Reference
7-(3-(Benzothiazol-2-ylamino)propoxy)-4-methyl-2H-chromen-2-one -O-(CH₂)₃-NH-Benzothiazole 47–72% N/A Dopamine D2/5-HT2A antagonism
7-(3-(3,3-Dinitroazetidin-1-yl)propoxy)-4-methyl-2H-chromen-2-one -O-(CH₂)₃-N-C₃H₅(NO₂)₂ 27% 78.5–79.6 Anti-cholangiocarcinoma

Key Observations :

  • Nitrogen-containing substituents (e.g., benzothiazole, dinitroazetidine) impart biological activity but reduce synthetic yields (10–30%) due to complex reaction pathways .
  • The target compound’s silicon group may offer orthogonal reactivity for bioconjugation compared to nitrogen-based analogues.

Substituent Variations on the Chromen-2-one Core

Compound Name Core Modification Yield Key Property Reference
4-Methyl-7-(2-hydroxyethoxy)-2H-chromen-2-one -O-(CH₂)₂-OH at 7-position 81% Hydrophilicity; ESI-MS m/z 221.1
3-Hexyl-4-methyl-7-(3-oxobutan-2-yloxy)-2H-chromen-2-one Hexyl at 3-position; ketone at 7-position N/A Lipophilicity; antiviral potential

Comparison :

  • The 4-methyl group in the target compound enhances chromen-2-one stability, while 3-hexyl derivatives (e.g., ) increase lipophilicity for membrane penetration.

Biological Activity

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as a chlorodimethylsilyl derivative of coumarin, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19ClO3Si
  • Molecular Weight : 310.85 g/mol
  • CAS Number : 129119-77-3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that coumarin derivatives can scavenge free radicals effectively.
  • Antimicrobial Properties :
    • Research indicates that chlorinated compounds often possess antimicrobial activities. The presence of the chlorodimethylsilyl group may enhance the compound's ability to inhibit bacterial growth.
  • Anti-inflammatory Effects :
    • Some coumarin derivatives have been noted for their anti-inflammatory properties. The specific mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may have anticancer effects, particularly against specific cancer cell lines. Mechanistic studies are needed to elucidate the pathways involved.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Free Radical Scavenging : The coumarin structure is known for its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Some studies indicate that coumarins can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds and derivatives:

StudyFindings
Demonstrated significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants.
Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
Found potential anticancer effects in human cancer cell lines, with evidence of apoptosis induction through caspase activation.

Properties

IUPAC Name

7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVMSLGJGOLZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 1 L 3-necked flask fitted with condenser, thermometer and addition funnel was charged with 87 g (0.4 mol) of the allyl ether of methylumbelliferone formed by Step 1 and 200 ml toluene. While stirring the contents, 15 ml dimethylchlorosilane and 0.5 ml H2PtCl6 were added. With warming of the reaction mixture by an IR lamp, the reaction initiated at 70 degrees C. and quickly rose to 105 degrees C. with reflux. The addition of 40 additional grams of dimethylchlorosilane (0.5 mol total) was adjusted to produce gentle reflux (30 minutes), followed by stirring at 110 degrees C. for 1 hour. The reaction mixture was cooled to room temperature, and the toluene was removed under reduced pressure. The last traces of solvent were removed under high vacuum. The residue (120 g) was dissolved in 1200 ml of acetonitrile for storage and handling. The substitution of DMSO for THF as the solvent in Step 1 eliminated the need for pressure in Step 2 and made the second step generally run cleaner.
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H2PtCl6
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Synthesis routes and methods II

Procedure details

A glass pressure bottle was charged with 21.6 g of the allyl ether of 4-methylumbelliferone, 11 mls of dimethylmonochlorosilane, 25 mls of toluene and 0.1 cc of a 0.1M H2PtCl6 solution in tetrahydrofuran. The mixture was heated to 140 degrees C. at 40 psi for 15 hours. Toluene was removed by rotary evaporation. The title product was recovered in a yield of 27 g at greater than 70% purity as determined by proton NMR. A broad UV absorption spectrum was observed with maxima at 319.5, 281, 248 and 223 nanometers (nm). The extinction coefficient at 319.5 was greater than 20,000. Fluorescence spectra obtained after excitation at 384 nm gave maxima at 390 (v.s.), 421, 521, and 585 nm.
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